Methyl 5-hydroxyisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-hydroxyisoquinoline-3-carboxylate is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aniline and diethyl ethoxymethylenemalonate, which undergo a series of reactions to form the desired isoquinoline structure . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and environmental friendliness of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Scientific Research Applications
Methyl 5-hydroxyisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Quinoline is a structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Isoquinoline itself is a parent compound with similar structural features and applications.
Uniqueness
Methyl 5-hydroxyisoquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylate groups allow for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-hydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-5-8-7(6-12-9)3-2-4-10(8)13/h2-6,13H,1H3 |
InChI Key |
UXAQVADRWDCRQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=C(C2=C1)O |
Origin of Product |
United States |
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